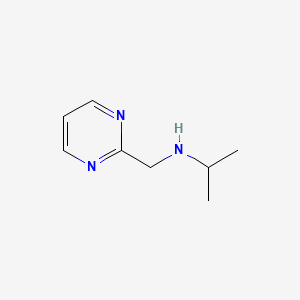
(Propan-2-YL)(pyrimidin-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propan-2-YL)(pyrimidin-2-ylmethyl)amine is an organic compound that features both an isopropyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-YL)(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with isopropylamine. One common method involves the nucleophilic substitution of a halogenated pyrimidine with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-YL)(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or pyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Propan-2-YL)(pyrimidin-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Propan-2-YL)(pyrimidin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Propan-2-YL)(pyridin-2-ylmethyl)amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(Propan-2-YL)(pyrimidin-4-ylmethyl)amine: Similar structure but with the isopropyl group attached to a different position on the pyrimidine ring.
(Propan-2-YL)(pyrimidin-5-ylmethyl)amine: Another isomer with the isopropyl group attached to yet another position on the pyrimidine ring.
Uniqueness
(Propan-2-YL)(pyrimidin-2-ylmethyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the isopropyl group and the nature of the pyrimidine ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(pyrimidin-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-7(2)11-6-8-9-4-3-5-10-8/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
OCIHHXASOFVUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















